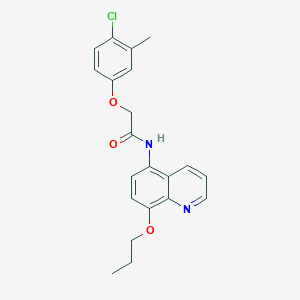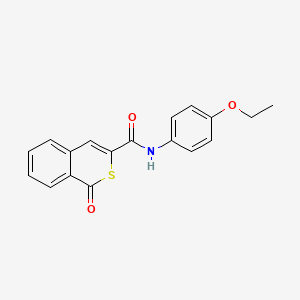
N-(4-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide: is a synthetic organic compound that belongs to the class of isothiochromene derivatives This compound is characterized by the presence of an ethoxyphenyl group, an isothiochromene core, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the following steps:
Formation of the Isothiochromene Core: The isothiochromene core can be synthesized through a cyclization reaction involving a thioether and an appropriate electrophile.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is formed through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiochromene core.
Reduction: Reduction reactions can target the carbonyl group in the isothiochromene core, leading to the formation of alcohol derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Oxidized derivatives with sulfoxide or sulfone functional groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes and potential therapeutic applications.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Agriculture: It may be used in the development of agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
- N-(4-ethoxyphenyl)-1-oxo-1H-isothiochromene-2-carboxamide
- N-(4-ethoxyphenyl)-1-oxo-1H-thiochromene-3-carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the aromatic ring or variations in the position of the carboxamide group can lead to differences in chemical reactivity and biological activity.
- Unique Features: N-(4-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct properties and potential applications compared to similar compounds.
Properties
Molecular Formula |
C18H15NO3S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO3S/c1-2-22-14-9-7-13(8-10-14)19-17(20)16-11-12-5-3-4-6-15(12)18(21)23-16/h3-11H,2H2,1H3,(H,19,20) |
InChI Key |
CWRISPRDBDOHOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11328950.png)


![8-(4-tert-butylphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11328981.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329001.png)
![7-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B11329002.png)
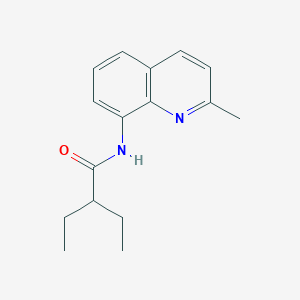
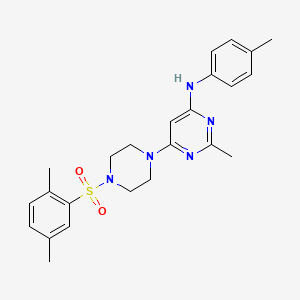
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11329006.png)
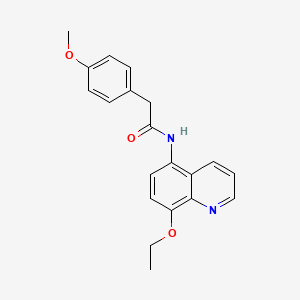
![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B11329008.png)
![Ethyl 5-cyano-4-(furan-2-yl)-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11329020.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11329035.png)
